
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, also known as ESM-1, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. In addition, it has been suggested that (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone may act by modulating the activity of certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. In addition, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as COX-2 and iNOS. (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has also been found to have anti-tumor properties, where it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has several advantages for lab experiments. It has high stability, which makes it easy to handle and store. In addition, it has a high purity, which makes it suitable for various applications. However, one of the limitations of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone is that it is relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone. One of the future directions is to further investigate its anti-inflammatory and anti-tumor properties, and to explore its potential applications in the treatment of neurodegenerative diseases. Another future direction is to investigate the mechanism of action of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, and to identify its molecular targets. In addition, future research can focus on the development of more efficient synthesis methods for (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, which can reduce its cost and increase its availability for scientific research.
Synthesemethoden
The synthesis of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone involves the reaction of 4-ethoxyphenylboronic acid and 4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone in the presence of palladium catalysts. This reaction leads to the formation of (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone in high yields.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has been found to have potential applications in various fields of scientific research. In the field of pharmacology, it has been found to exhibit anti-inflammatory and anti-tumor properties. In addition, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone has also been found to have potential applications in the field of biochemistry, where it can be used as a tool to study protein-protein interactions.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-4-18-6-13-22(14-7-18)34(30,31)27-23-16-21(32-3)12-15-25(23)28-17-24(27)26(29)19-8-10-20(11-9-19)33-5-2/h6-17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTMXRFFOJGRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

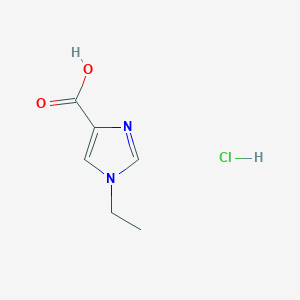
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2677288.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2677289.png)
![N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677291.png)
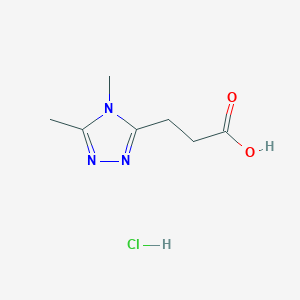
![N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677294.png)
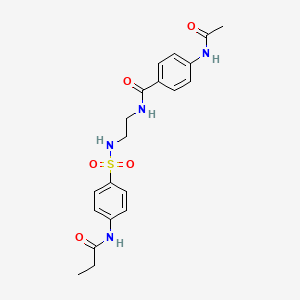
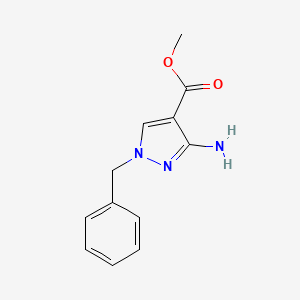

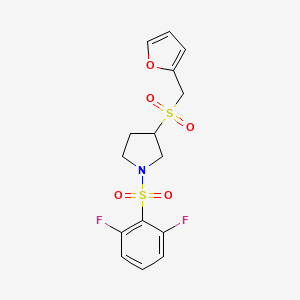
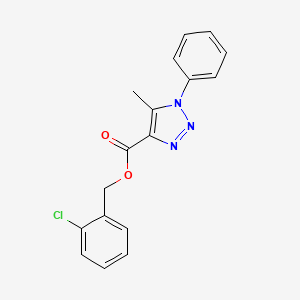
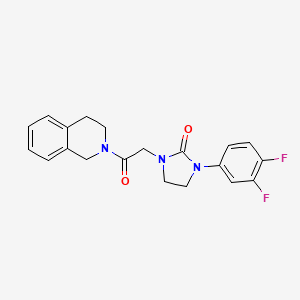
![3-(2-(4-fluorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677308.png)
![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)